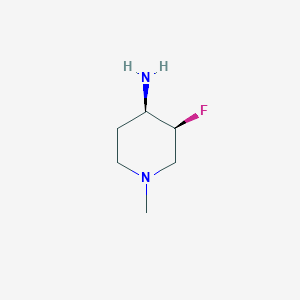

(3S,4R)-3-Fluoro-1-methylpiperidin-4-amine

Description

Significance of Piperidine (B6355638) and Fluorinated Motifs in Contemporary Chemical Biology Research

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals, natural products, and agrochemicals, making it the most prevalent saturated N-heterocyclic ring system in these applications. acs.orgscientificupdate.com Its prevalence stems from its ability to confer favorable physicochemical properties, such as aqueous solubility and the capacity to engage in crucial interactions with biological targets. The nitrogen atom within the piperidine ring can be readily functionalized, allowing for the fine-tuning of a molecule's properties.

In parallel, the strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery. The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. acs.orgnih.gov Fluorination can also modulate the basicity (pKa) of nearby functional groups, a critical parameter for optimizing drug-receptor interactions and minimizing off-target effects. scientificupdate.comcambridgemedchemconsulting.com The combination of the piperidine scaffold with fluorine substitution has thus emerged as a powerful strategy in the design of novel therapeutic agents. acs.orgnih.gov

Stereochemical Considerations and the Importance of Absolute Configuration in Fluorinated Heterocycles

The introduction of substituents onto the piperidine ring creates stereocenters, and the specific three-dimensional arrangement of these atoms, or stereochemistry, is paramount in determining a molecule's biological activity. nih.govjyu.fi Different stereoisomers of a compound can exhibit vastly different pharmacological profiles, with one isomer potentially being a potent therapeutic while another may be inactive or even toxic.

In the context of fluorinated heterocycles, stereochemistry plays a particularly crucial role in defining the molecule's conformational preferences. nih.govresearchgate.net The orientation of the fluorine atom on the piperidine ring can significantly impact the molecule's shape and its interactions with biological targets. nih.govresearchgate.net For instance, in many fluorinated piperidines, the fluorine atom preferentially adopts an axial position within the chair conformation of the ring. scientificupdate.comresearchgate.net This preference is influenced by a combination of factors, including charge-dipole interactions between the carbon-fluorine bond and the nitrogen atom, as well as hyperconjugation effects. nih.govd-nb.info The defined stereochemistry of a compound like (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine, with its specific cis relationship between the fluorine and amine substituents, locks the molecule into a preferred conformation, which can be advantageous for designing selective ligands for biological targets.

Rationale for Focused Academic Inquiry into this compound as a Chiral Scaffold

The compound this compound has garnered significant attention from the academic and industrial research communities as a valuable chiral building block. Its utility lies in the unique combination of its structural features: a piperidine core, a strategically placed fluorine atom, a primary amine for further functionalization, and a defined stereochemistry.

A primary driver for research into this specific scaffold is the ability of the fluorine atom to modulate the pKa of the adjacent piperidine nitrogen. scientificupdate.com This fine-tuning of basicity is a critical tool in medicinal chemistry to enhance binding to the intended biological target while minimizing interactions with off-targets, such as the hERG potassium ion channel, which can lead to cardiovascular toxicity. scientificupdate.comcambridgemedchemconsulting.com The (3S,4R) absolute configuration provides a rigid and predictable three-dimensional structure, which is highly desirable for structure-based drug design.

Furthermore, the presence of the primary amine at the 4-position offers a versatile handle for the introduction of a wide range of substituents, allowing for the rapid generation of diverse chemical libraries for biological screening. The stereocontrolled synthesis of this and related fluorinated piperidines has been an area of active investigation, with methods such as asymmetric hydrogenation and enzymatic transamination being developed to provide efficient access to this valuable chiral scaffold. scientificupdate.com The combination of its unique stereoelectronic properties and its utility as a synthetic intermediate makes this compound a subject of focused academic and industrial inquiry for the development of novel and improved therapeutic agents.

Compound Information

| Compound Name |

| This compound |

| Piperidine |

| This compound dihydrochloride (B599025) |

| 3-fluoropyridine |

| 3-fluoro-4-amino pyridine (B92270) |

| 3,5-difluoropiperidine |

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H13FN2 | PubChem nih.gov |

| Molecular Weight | 132.18 g/mol | PubChem nih.gov |

| IUPAC Name | This compound | PubChem nih.gov |

| CAS Number | 1350629-55-8 | PubChem nih.gov |

| Topological Polar Surface Area | 38.3 Ų | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

| Rotatable Bond Count | 0 | PubChem nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C6H13FN2 |

|---|---|

Molecular Weight |

132.18 g/mol |

IUPAC Name |

(3S,4R)-3-fluoro-1-methylpiperidin-4-amine |

InChI |

InChI=1S/C6H13FN2/c1-9-3-2-6(8)5(7)4-9/h5-6H,2-4,8H2,1H3/t5-,6+/m0/s1 |

InChI Key |

FIWBAIBSPICWNU-NTSWFWBYSA-N |

Isomeric SMILES |

CN1CC[C@H]([C@H](C1)F)N |

Canonical SMILES |

CN1CCC(C(C1)F)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3s,4r 3 Fluoro 1 Methylpiperidin 4 Amine

Stereoselective Synthesis Approaches for the (3S,4R) Diastereomer

Achieving the specific syn-(3S,4R) configuration of 3-fluoro-1-methylpiperidin-4-amine (B12922671) requires highly controlled synthetic methods that can introduce two adjacent stereocenters with high fidelity. The main approaches include leveraging chiral auxiliaries, employing asymmetric catalysis for key bond formations, utilizing enzymes for desymmetrization, and developing novel hydrogenation processes.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. Once the desired stereochemistry is established, the auxiliary is removed. This strategy ensures the formation of a specific enantiomer.

In the synthesis of related chiral piperidines, an asymmetric conjugate addition reaction using a chiral α,β-unsaturated amido ester has been employed as a key step. researchgate.net This methodology, while demonstrated for a different piperidine (B6355638) derivative, highlights a viable pathway where a chiral auxiliary attached to the precursor directs the formation of the desired stereocenters. After the key stereodefining reaction, the auxiliary is cleaved to yield the chiral intermediate, which can then be further elaborated to the final target molecule. The enantiomeric excess of the product is typically verified using techniques like chiral High-Performance Liquid Chromatography (HPLC) or X-ray crystallography.

Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral fluorinated molecules, enabling the direct formation of stereocenters with high enantioselectivity using only a substoichiometric amount of a chiral catalyst.

Asymmetric Fluorination: Introducing the fluorine atom stereoselectively is a critical step. Electrophilic fluorination of a piperidine precursor, such as a silyl (B83357) enol ether, can be achieved using reagents like Selectfluor®. scientificupdate.com To control the stereochemistry, chiral catalysts, often derived from cinchona alkaloids, are used. A notable strategy is chiral anion phase-transfer catalysis, where a chiral phosphoric acid catalyst facilitates the dissolution of an insoluble fluorinating reagent (like Selectfluor) into a nonpolar organic solvent, enabling an enantioselective fluorocyclization of olefin precursors. cas.cn This method is effective for constructing two stereogenic centers simultaneously. cas.cn

Asymmetric Hydrogenation and Cyclization: Another key strategy involves the asymmetric hydrogenation of a suitable prochiral precursor, such as a tetrahydropyridine (B1245486). High-throughput screening of various transition metals (Rhodium, Ruthenium, Iridium) and chiral phosphine (B1218219) ligands is often conducted to identify the optimal catalyst system. scientificupdate.com For instance, a catalyst prepared from (COD)Ru(Me-allyl)₂ and the chiral ligand BIPHEP has been used to reduce a fluoro-enamide substrate derived from 3-fluoro-4-aminopyridine. scientificupdate.com Similarly, rhodium-catalyzed asymmetric hydrogenation of an N-benzyl tetrahydropyridinium precursor represents a scalable method for producing the cis-(3S,4R) isomer. vulcanchem.com Asymmetric organocatalytic cyclization reactions provide another avenue for constructing the chiral heterocyclic core. nih.gov

| Strategy | Catalyst/Reagent System | Precursor Type | Key Findings & References |

|---|---|---|---|

| Asymmetric Fluorination | Selectfluor® with Chiral Phosphoric Acid (CPA) | Olefins / Enamides | Chiral anion phase-transfer catalysis achieves excellent enantio- and diastereoselectivity. cas.cn |

| Asymmetric Hydrogenation | (COD)Ru(Me-allyl)₂ with BIPHEP ligand | Fluoro-enamide from 3-fluoro-4-aminopyridine | Yielded product with 86% enantiomeric excess (ee), which could be upgraded to >99% ee via purification. scientificupdate.com |

| Asymmetric Hydrogenation | Rhodium-based catalyst | N-benzyl tetrahydropyridinium salt | A scalable method for producing the cis-(3S,4R) isomer. vulcanchem.com |

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes can operate under mild conditions and often exhibit exquisite stereoselectivity. Desymmetrization involves the conversion of a prochiral or meso-compound into a chiral product.

For the synthesis of the syn-3-fluoro-4-aminopiperidine core, a dynamic kinetic resolution using a transaminase enzyme has proven effective. scientificupdate.com In this approach, a prochiral fluorinated ketone precursor is subjected to amination using a library of commercially available transaminases (e.g., from Codexis) with isopropylamine (B41738) as the amine source. scientificupdate.com The reaction is conducted at a high pH (e.g., 10.5) to allow for epimerization of the ketone, enabling the conversion to exceed the 50% limit of a standard kinetic resolution. scientificupdate.com This optimized process can yield the desired syn-isomer with high diastereomeric ratio (15:1) and enantiomeric excess (96% ee). scientificupdate.com More broadly, imine reductases (IREDs) and amidases are also powerful classes of enzymes used for the biocatalytic desymmetrization of various substrates to produce chiral amines and other valuable building blocks. nih.govresearchgate.net

| Enzyme Class | Precursor | Reaction Conditions | Outcome |

|---|---|---|---|

| Transaminase (ATA) | N-Boc-3-fluoro-piperdin-4-one | 1 mol% ATA-3, 1M iPrNH₂, pH 10.5, 45°C | 66% yield, 15:1 dr (syn), 96% ee. scientificupdate.com |

A significant advancement in the synthesis of fluorinated piperidines is the dearomatization-hydrogenation (DAH) process. springernature.comnih.gov This strategy provides highly diastereoselective access to cis-fluorinated piperidines directly from abundant and inexpensive fluoropyridine precursors. nih.govnih.gov Traditional hydrogenation of fluoropyridines is challenging due to catalyst poisoning by the nitrogen heterocycle and competing hydrodefluorination reactions. springernature.comnih.gov

The DAH process circumvents these issues in a one-pot, two-step reaction. springernature.com First, the fluoropyridine is subjected to a rhodium-catalyzed dearomatization using a boron reagent like pinacol (B44631) borane (B79455) (HBpin). springernature.comnih.gov This breaks the aromaticity and forms diene intermediates. Subsequently, these intermediates are hydrogenated, leading to the all-cis-fluorinated piperidine product with high diastereoselectivity. nih.govhuji.ac.il This method avoids the need for substrates with pre-defined stereochemistry and represents a more straightforward route compared to multi-step syntheses. huji.ac.il

Precursor Design and Optimization in Synthetic Routes

The efficiency of any synthetic route to (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine heavily relies on the design and availability of key precursors.

For routes involving asymmetric hydrogenation, a common precursor is a tetrahydropyridine derivative. For example, 3-fluoro-4-aminopyridine can be benzoylated and then activated by N-benzylation to form a pyridinium (B92312) salt. Subsequent reduction with sodium borohydride (B1222165) yields the necessary fluoro-enamide substrate for the asymmetric hydrogenation step. scientificupdate.com

In biocatalytic routes, the precursor is typically a prochiral ketone, such as N-Boc-3-fluoropiperidin-4-one. This ketone can be synthesized from a protected piperidone by converting it to the corresponding TMS-silyl enol ether, followed by an electrophilic fluorination with Selectfluor®. scientificupdate.com

For DAH processes, the precursors are simply substituted fluoropyridines. nih.gov Optimization of this process involves ensuring anhydrous conditions to prevent deactivation of the catalyst by hydrolysis of the borane reagent. springernature.com

Industrial-scale production focuses on optimizing reaction conditions to maximize yield (≥95%) and purity (>98.5%) while minimizing byproducts like those from defluorination. vulcanchem.com

Derivatization Strategies and Functionalization of the Amine and Piperidine Ring

This compound is a versatile building block whose reactive sites—the secondary amine on the ring and the primary exocyclic amine—can be selectively functionalized to create a diverse range of derivatives.

The primary amine at the C4 position is a key site for derivatization, commonly through acylation or reductive amination, to build more complex molecules. For example, it can be reacted with carboxamides to form final drug candidates. scientificupdate.com

The piperidine nitrogen is already methylated in the target compound. However, in precursor synthesis, this position is often protected (e.g., with a Boc or benzyl (B1604629) group) and the methyl group is installed at a later stage, typically using methyl iodide.

For analytical purposes, such as isolation and purification, the compound can be derivatized. A common technique is the reaction with trifluoroacetic anhydride (B1165640) to form the corresponding trifluoroacetamide, which can be more amenable to chromatographic separation. scientificupdate.com Furthermore, the compound is often prepared and handled as its dihydrochloride (B599025) salt, which enhances stability and solubility in polar solvents. vulcanchem.com The core structure can also undergo various chemical transformations, including oxidation of the piperidine ring or nucleophilic substitution reactions at the fluorine-bearing carbon, although these are less common when the goal is to incorporate the intact fluoropiperidine motif.

N-Alkylation and N-Acylation Reactions

The primary amine at the C4 position of this compound is a key functional group that readily undergoes N-alkylation and N-acylation reactions. These transformations are fundamental in attaching the piperidine scaffold to other molecular fragments.

While specific literature detailing extensive N-alkylation and N-acylation studies directly on this compound is limited, the reactivity of the primary amine is well-established. N-methylation of the piperidine nitrogen, a related transformation, is a key step in some synthetic routes to this compound, often employing reagents like methyl iodide. It is important to control the stoichiometry during such reactions to avoid the formation of quaternary ammonium (B1175870) salts.

General procedures for N-acylation of primary amines involve the use of acylating agents such as acid chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. For a compound like this compound, this would result in the formation of an amide linkage.

Table 1: Representative N-Acylation Reaction

| Reactant 1 | Reactant 2 | Product | Reagents & Conditions | Typical Yield |

| This compound | Acetyl chloride | N-((3S,4R)-3-fluoro-1-methylpiperidin-4-yl)acetamide | Base (e.g., triethylamine), Aprotic solvent (e.g., dichloromethane), 0 °C to room temperature | High |

Reductive amination is another powerful method for N-alkylation, where the primary amine reacts with a ketone or aldehyde in the presence of a reducing agent to form a secondary amine. This reaction is widely used to introduce a variety of substituents onto a primary amine.

Modifications at Piperidine Ring Carbons

Modifications at the carbon atoms of the piperidine ring of this compound are less commonly reported in the literature compared to reactions at the nitrogen atom. The stability of the C-F bond and the saturated nature of the piperidine ring make direct functionalization challenging.

However, the synthesis of fluorinated piperidines often involves the stereoselective introduction of the fluorine atom onto a precursor ring system. For instance, electrophilic fluorinating agents like Selectfluor® can be used to introduce fluorine at the C3 position of a suitable piperidine precursor. While this is part of the synthesis of the target compound, it highlights a key transformation of the piperidine ring.

General reactions that could potentially be applied to modify the piperidine ring, although not specifically documented for this compound, include oxidation and reduction. Strong oxidizing agents could potentially oxidize the CH-N or CH-F groups, while reduction is less likely on the already saturated ring but could be relevant if other functional groups were present. Nucleophilic substitution to replace the fluorine atom is also a theoretical possibility but would likely require harsh conditions.

Introduction of Diverse Chemical Entities onto the Scaffold

The primary amine of this compound serves as a critical handle for introducing a wide array of chemical entities, thereby generating diverse molecular structures with varied biological activities. A prominent example of this is its use in the synthesis of the kinesin spindle protein (KSP) inhibitor, MK-0731. acs.orgcapes.gov.brnih.govresearchgate.netnih.gov

In the synthesis of MK-0731, the this compound moiety is coupled with a substituted dihydropyrrole core. acs.orgnih.gov This transformation highlights the utility of the title compound as a key building block for constructing complex drug candidates. The introduction of the fluorinated piperidine was found to modulate the pKa of the piperidine nitrogen, which can be a crucial factor in improving the pharmacokinetic properties of a drug, such as reducing P-glycoprotein (Pgp) efflux. acs.orgscientificupdate.com

Table 2: Synthesis of a KSP Inhibitor using this compound

| Precursor 1 | Precursor 2 | Product | Key Transformation | Reference |

| This compound | (2S)-4-(2,5-difluorophenyl)-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carbonyl chloride | MK-0731 ((2S)-4-(2,5-difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide) | Amide bond formation | acs.orgnih.govresearchgate.net |

The versatility of the amine group allows for its participation in various coupling reactions, such as amide bond formations, urea (B33335) formations, and sulfonamide formations, providing access to a broad chemical space for drug discovery. scientificupdate.com

Advanced Spectroscopic and Structural Elucidation of 3s,4r 3 Fluoro 1 Methylpiperidin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysisd-nb.infonih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure of organic molecules in solution. nih.gov For (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine, NMR provides critical insights into the connectivity, relative stereochemistry, and preferred conformation of the piperidine (B6355638) ring. The presence of hydrogen, carbon, and fluorine nuclei allows for a multi-faceted analysis using a suite of 1D and 2D NMR experiments.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)d-nb.info

A combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is employed to fully assign the proton and carbon signals and map the molecular framework.

¹H and ¹³C NMR: The ¹H NMR spectrum provides initial information on the number and environment of protons. Key signals would include those for the N-methyl group and the protons on the piperidine ring. The ¹³C NMR spectrum, often acquired with proton decoupling, shows distinct signals for each of the six carbon atoms in the molecule.

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.eduwikipedia.org It would establish the proton connectivity sequence around the piperidine ring (e.g., H2-H3, H3-H4, H4-H5), confirming the basic ring structure. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. sdsu.edu It allows for the unambiguous assignment of each carbon signal based on the already assigned proton signals, or vice versa. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds, which is crucial for piecing together the complete molecular structure. wikipedia.org For instance, correlations from the N-methyl protons to the C2 and C6 carbons would confirm their position adjacent to the nitrogen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects protons that are close in space, providing vital information about the molecule's stereochemistry and conformation. researchgate.net For the (3S,4R) configuration, the fluorine and amine groups are cis. In a chair conformation, the corresponding protons (H3 and H4) would be trans to each other. NOESY can help determine the ring's conformational preference (e.g., whether substituents are axial or equatorial) by identifying through-space interactions, such as those between axial protons on the same face of the ring.

The following table illustrates the expected NMR correlations for this compound.

Table 1: Illustrative NMR Data for this compound Note: Chemical shifts (δ) are hypothetical and for illustrative purposes. Actual values depend on solvent and experimental conditions.

| Position | δ ¹H (ppm) | δ ¹³C (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |

|---|---|---|---|---|

| N-CH₃ | ~2.3 | ~42.0 | C2, C6 | H2, H6 |

| 2 | ~2.8 (ax), ~2.2 (eq) | ~60.0 | C3, C4, C6, N-CH₃ | H3, H4ax, H6ax |

| 3 | ~4.5 | ~90.0 (d, ¹JCF) | C2, C4, C5 | H2, H4, H5 |

| 4 | ~3.1 | ~55.0 | C2, C3, C5, C6 | H2ax, H3, H5, H6ax |

| 5 | ~1.8 (ax), ~1.6 (eq) | ~25.0 | C3, C4, C6 | H3, H4, H6 |

Fluorine-19 NMR Chemical Shift Analysisnih.govbldpharm.comalfa-chemistry.com

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. biophysics.orgwikipedia.org The ¹⁹F chemical shift is extremely sensitive to the local electronic environment, spanning a wide range that allows for subtle structural differences to be detected. alfa-chemistry.comwikipedia.org

In the context of fluorinated piperidines, the conformation of the fluorine substituent (axial vs. equatorial) has a profound impact on NMR parameters, particularly the three-bond proton-fluorine coupling constants (³JHF). nih.gov

Axial Fluorine: An axial fluorine atom typically exhibits large coupling constants to adjacent axial protons (³JHa,Fa ≈ 30-45 Hz) due to a near 180° dihedral angle.

Equatorial Fluorine: An equatorial fluorine shows smaller couplings to both adjacent axial and equatorial protons (³J ≈ 5-15 Hz). d-nb.info

Analysis of the ³J(F,H) coupling constants in the ¹H or ¹⁹F NMR spectrum allows for the determination of the fluorine atom's orientation. Studies on related fluorinated piperidines have shown that an axial preference for fluorine is often observed, a phenomenon attributed to stabilizing hyperconjugative interactions (σC-H → σ*C-F) and charge-dipole interactions. d-nb.inforesearchgate.net The solvent polarity can also play a major role in influencing the conformational equilibrium. d-nb.infohuji.ac.il By measuring these coupling constants for this compound, its dominant chair conformation in solution can be confidently assigned.

Table 2: Typical ¹⁹F NMR Chemical Shift Ranges Referenced to CFCl₃ at 0 ppm. ucsb.educolorado.edu

| Functional Group | Chemical Shift Range (ppm) |

|---|---|

| R-CH₂F | -200 to -220 |

| R₂-CHF | -170 to -200 |

| Ar-F | -100 to -130 |

| CF ₃-C=O | -75 to -85 |

Chiroptical Spectroscopy for Absolute Configuration Determination

While NMR can establish the relative stereochemistry (cis or trans), chiroptical techniques are essential for determining the absolute configuration of a chiral molecule. Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, is a powerful method for this purpose. nih.gov

The process for determining the absolute configuration of this compound using VCD involves:

Experimental Measurement: The experimental VCD spectrum of the enantiomerically pure sample is recorded. nih.gov

Computational Modeling: Density Functional Theory (DFT) calculations are performed to predict the theoretical VCD spectra for both possible enantiomers: (3S,4R) and (3R,4S). nih.gov

Spectral Comparison: The experimental spectrum is compared with the two calculated spectra. A direct match between the experimental and one of the theoretical spectra provides an unambiguous assignment of the absolute configuration. nih.gov

This non-destructive technique is highly reliable for elucidating the true three-dimensional structure of chiral molecules without the need for chemical derivatization or crystallization.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactionsnih.gov

Single-crystal X-ray crystallography provides the most definitive structural information for molecules that can be crystallized. This technique yields a precise three-dimensional model of the molecule as it exists in the solid state, offering an unambiguous determination of its absolute configuration, conformational details, and intermolecular packing.

For this compound, a successful crystallographic analysis would provide:

Unambiguous Stereochemistry: Direct visualization of the atomic arrangement would confirm the (3S,4R) absolute configuration and the cis relationship between the fluorine atom and the amine group.

Precise Molecular Geometry: It would yield exact bond lengths, bond angles, and torsional angles, defining the precise chair conformation of the piperidine ring in the crystal lattice. This is valuable as the solid-state conformation may differ from the preferred conformation in solution. nih.gov

Intermolecular Interactions: The analysis would reveal how the molecules pack in the crystal, detailing any hydrogen bonding networks involving the amine group (N-H) as a donor and the nitrogen or fluorine atoms as potential acceptors. These interactions are critical for understanding the solid-state properties of the compound.

Table 3: Illustrative Crystallographic Data for this compound Note: These are hypothetical data parameters for illustrative purposes.

| Parameter | Illustrative Value |

|---|---|

| Chemical Formula | C₆H₁₃FN₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a, b, c (Å) | a = 5.6, b = 9.8, c = 12.1 |

| α, β, γ (°) | α = 90, β = 90, γ = 90 |

| Volume (ų) | 668.4 |

| Z (molecules/unit cell) | 4 |

| Key Bond Length (C3-F) | ~1.40 Å |

| Key Bond Length (C4-N) | ~1.47 Å |

Computational Chemistry and Theoretical Investigations of 3s,4r 3 Fluoro 1 Methylpiperidin 4 Amine

Quantum Chemical Calculations: Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods provide detailed information about molecular geometry, stability, and regions susceptible to chemical attack.

Density Functional Theory (DFT) is a widely used computational method for investigating the structural and electronic properties of piperidine (B6355638) derivatives. researchgate.netresearchgate.net By applying DFT, researchers can perform geometry optimization to find the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. nih.gov Functionals such as M06-2X and B3LYP, combined with appropriate basis sets like def2-QZVPP or 6-311++G(d,p), are commonly employed to accurately model fluorinated heterocyclic systems. nih.govnih.gov

For (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine, DFT calculations would typically predict a chair conformation for the piperidine ring as the most stable arrangement. These calculations can determine key geometric parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to calculate the relative energies of different conformers, such as those arising from the axial or equatorial positioning of the fluorine and amine substituents, to predict the most abundant species. nih.gov

Table 1: Illustrative Optimized Geometric Parameters for the Most Stable Conformer of this compound (Axial-F, Equatorial-Amine Chair) based on DFT Calculations. This table presents representative data that would be expected from a DFT calculation (e.g., at the M06-2X/def2-QZVPP level).

| Parameter | Atoms | Value |

| Bond Lengths | (Å) | |

| C3-F | 1.40 | |

| C4-N(amine) | 1.46 | |

| C-N(ring) | 1.47 | |

| C-C(ring) | 1.53 | |

| Bond Angles | (°) | |

| F-C3-C2 | 109.5 | |

| F-C3-C4 | 109.2 | |

| N(amine)-C4-C3 | 110.1 | |

| C2-N1-C6 | 111.5 | |

| Dihedral Angles | (°) | |

| F-C3-C4-N(amine) | -178.5 | |

| C6-N1-C2-C3 | 56.8 | |

| C3-C4-C5-C6 | -55.9 |

DFT calculations also provide the free enthalpy differences (ΔG) between conformers, indicating their relative stability in the gas phase and in different solvents. nih.govresearchgate.net For fluorinated piperidines, these calculations often reveal a strong preference for the fluorine atom to occupy an axial position, a phenomenon influenced by hyperconjugation and charge-dipole interactions. nih.govresearchgate.netresearchgate.net

Table 2: Illustrative Relative Energies and Population of this compound Conformers. This table provides a hypothetical comparison of energies for different chair conformations as would be calculated by DFT in a polar solvent.

| Conformer (Substituent Positions) | Relative Free Energy (ΔG, kcal/mol) | Boltzmann Population (%) |

| Chair (3-F axial, 4-NH2 equatorial) | 0.00 | 92.5 |

| Chair (3-F equatorial, 4-NH2 axial) | 1.85 | 4.5 |

| Chair (3-F axial, 4-NH2 axial) | 2.50 | 2.0 |

| Chair (3-F equatorial, 4-NH2 equatorial) | 3.10 | 1.0 |

While DFT is a workhorse for many applications, ab initio methods, which are based on first principles without empirical parameterization, are used for higher accuracy. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can serve as benchmarks for DFT results. Although computationally more expensive, they can provide more reliable energetic and structural data, which is particularly important when subtle electronic effects, such as those involving fluorine, govern molecular properties. For protonated 3-fluoropiperidines, quantitative theories have been tested to understand their unique conformational effects. acs.org These high-level calculations are crucial for validating the results obtained from more computationally efficient DFT methods and for building a deeper understanding of the underlying physics governing the molecule's behavior.

Conformational Analysis and Energy Landscapes

The biological function and physical properties of a flexible molecule like this compound are intrinsically linked to its conformational preferences. Computational methods are essential for exploring the complex energy landscape of the molecule.

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful techniques for studying the conformational landscape of piperidine derivatives. researchgate.netresearchgate.net MD simulations, in particular, track the atomic motions of the molecule over time, providing a dynamic picture of its behavior in a simulated environment, such as in an explicit water solvent. researchgate.net

These simulations can reveal the accessible conformations, the relative populations of different conformers, and the transitions between them. For this compound, an MD simulation would likely show the piperidine ring predominantly adopting a chair conformation, but it would also sample less stable twist-boat and boat conformations. The simulation provides insights into intramolecular hydrogen bonding and interactions with solvent molecules, which can significantly influence conformational preferences. researchgate.net

Table 3: Illustrative Conformational Energy Landscape from a Simulated Annealing Study. This table shows hypothetical relative potential energies for various conformers of this compound.

| Conformation Family | Relative Potential Energy (kcal/mol) | Key Features |

| Chair | 0.0 - 3.5 | Lowest energy states, ring puckering |

| Twist-Boat | 5.5 - 7.0 | Intermediate energy, flexible |

| Boat | 7.5 - 9.0 | Higher energy transition states |

The piperidine ring can undergo a "ring flip" or inversion, converting between two different chair conformations. The energy required for this process is the ring inversion barrier. Computational methods can calculate the energy profile of this inversion pathway, identifying the high-energy transition states (often boat or twist-boat conformations).

The substituents on the piperidine ring have a profound effect on its conformational equilibrium. In fluorinated piperidines, a notable "axial-F preference" is often observed, where the conformer with the fluorine atom in the axial position is unexpectedly stable. nih.govresearchgate.net This effect is attributed to stabilizing electronic interactions, such as hyperconjugation between the C-F σ* antibonding orbital and adjacent C-H or C-C bonding orbitals, as well as favorable charge-dipole interactions. nih.govresearchgate.net The presence of the N-methyl and the 4-amino groups in this compound would further modulate this landscape, and computational studies are essential to untangle the interplay of these steric and electronic effects. scientificupdate.com

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity. researchgate.netnih.gov The MEP map displays regions of positive and negative electrostatic potential on the molecule's surface. researchgate.net

For this compound, the MEP map would highlight specific features:

Negative Potential (Red/Yellow): Regions of negative potential, indicating electron-rich areas, are expected around the electronegative fluorine atom and, most prominently, near the lone pair of electrons on the basic nitrogen atoms (both the ring nitrogen and the amine nitrogen). These sites are susceptible to electrophilic attack. researchgate.netresearchgate.net

Positive Potential (Blue): Regions of positive potential, indicating electron-poor areas, are expected around the hydrogen atoms, particularly the hydrogens of the amine group and the N-methyl group. These sites are favorable for nucleophilic interactions.

MEP analysis is crucial for understanding intermolecular interactions, such as how the molecule might bind to a biological target or interact with other molecules. nih.gov By identifying the most positive and negative potential sites, MEP provides a guide to the molecule's reactive behavior.

Table 4: Illustrative Molecular Electrostatic Potential (MEP) Values at Key Sites. This table provides representative Vmax (most positive potential) and Vmin (most negative potential) values, as would be calculated from the electronic structure.

| Molecular Site | MEP Value (kcal/mol) | Interpretation |

| V_min | ||

| Vicinity of Amine N | -35.5 | Strongest nucleophilic site, proton acceptor |

| Vicinity of Fluorine | -15.2 | Electronegative region |

| Vicinity of Ring N | -28.0 | Nucleophilic site |

| V_max | ||

| Amine H-atoms | +40.8 | Strongest electrophilic site, hydrogen bond donor |

| N-Methyl H-atoms | +25.1 | Electrophilic site |

Molecular Interactions and Pre Clinical Biological Target Engagement of 3s,4r 3 Fluoro 1 Methylpiperidin 4 Amine

Protein-Ligand Interaction Analysis via Computational DockingData for this section is not available in the public domain.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful label-free technique utilized to measure the real-time interaction between a ligand (such as a small molecule) and an analyte (typically a protein) immobilized on a sensor surface. This analysis provides crucial kinetic parameters, including the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity.

Despite the compound's potential as a bioactive molecule, a thorough search of scientific literature and public databases did not yield any specific studies that have employed Surface Plasmon Resonance to characterize the binding kinetics of (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine with any biological target.

Table 1: Representative Surface Plasmon Resonance (SPR) Binding Kinetics Data

| Analyte (Target) | Ligand | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₑ) (s⁻¹) | Equilibrium Dissociation Constant (Kₑ) (M) |

| Data Not Available | This compound | Not Determined | Not Determined | Not Determined |

This table is a template illustrating the data that would be generated from SPR analysis. No experimental data for the specified compound was found.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters

Isothermal Titration Calorimetry (ITC) is a biophysical technique that directly measures the heat changes associated with a binding event. This allows for the determination of the key thermodynamic parameters of the interaction, including the change in enthalpy (ΔH), the change in entropy (ΔS), and the stoichiometry of binding (n). From these values, the Gibbs free energy change (ΔG) and the binding affinity (Kₐ) can be calculated.

Currently, there are no publicly available research articles or datasets that report the use of Isothermal Titration Calorimetry to define the thermodynamic profile of the interaction between this compound and its potential biological targets.

Table 2: Representative Isothermal Titration Calorimetry (ITC) Thermodynamic Parameters

| Target | Ligand | Stoichiometry (n) | Enthalpy Change (ΔH) (kcal/mol) | Entropy Change (ΔS) (cal/mol/deg) | Gibbs Free Energy Change (ΔG) (kcal/mol) |

| Data Not Available | This compound | Not Determined | Not Determined | Not Determined | Not Determined |

This table is a template illustrating the data that would be generated from ITC analysis. No experimental data for the specified compound was found.

Cellular Uptake and Subcellular Localization Studies (in vitro cell models)

Understanding the ability of a compound to penetrate cell membranes and its subsequent distribution within the cell is fundamental to assessing its potential as a therapeutic agent. Techniques such as fluorescence microscopy, often using fluorescently labeled analogues of the compound, or mass spectrometry-based methods are employed to investigate cellular uptake and subcellular localization in various in vitro cell models.

A comprehensive review of the available scientific literature did not reveal any studies specifically investigating the cellular uptake or subcellular localization of this compound in any in vitro cell models. Research in this area would be essential to determine if the compound can reach its potential intracellular targets.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3s,4r 3 Fluoro 1 Methylpiperidin 4 Amine Analogues

Systematic Modification of the Piperidine (B6355638) Ring and Amine Moietymdpi.comnih.gov

The synthesis of analogues of (3S,4R)-3-fluoro-1-methylpiperidin-4-amine allows for a systematic exploration of the structure-activity relationship (SAR). Modifications can be introduced at several positions: the piperidine ring, the amine group at C4, and the methyl group on the piperidine nitrogen.

Synthetic strategies often begin with a substituted pyridine (B92270) precursor. For instance, 3-fluoro-4-aminopyridine can be synthesized and subsequently reduced to the corresponding piperidine. nih.govrsc.org The N-substituent on the piperidine ring can be varied. While the parent compound has a methyl group, other alkyl or aryl groups can be introduced to probe the steric and electronic requirements of the binding pocket.

The piperidine ring itself can also be modified, although this is often more synthetically challenging. The introduction of additional substituents or the alteration of the ring size can provide insights into the spatial constraints of the target protein.

A common synthetic route to produce enantiomerically pure cis-4-amino-3-fluoro-1-methylpiperidine involves the rhodium-catalyzed asymmetric hydrogenation of a tetrasubstituted fluoroalkene. mdpi.com Another approach utilizes an enzymatic dynamic asymmetric transamination of a fluoroketone. scientificupdate.com These methods provide access to specific stereoisomers, which is crucial for understanding the impact of stereochemistry on biological activity.

Impact of Fluorine Position and Stereochemistry on Molecular Interactionsresearchgate.netresearchgate.net

The position and stereochemistry of the fluorine atom on the piperidine ring have a profound effect on the molecule's conformation and its interactions with biological targets. In this compound, the fluorine and the amine group are in a cis relationship.

It has been observed that fluorinated piperidines often prefer a conformation where the fluorine atom is in an axial position. scientificupdate.comresearchgate.net This preference is attributed to stabilizing electrostatic interactions, specifically a gauche effect between the electronegative fluorine and the protonated piperidine nitrogen (C-F···N+). researchgate.net This conformational preference can lock the molecule into a specific shape, which may be more or less favorable for binding to a target protein.

The stereochemistry of the fluorine atom in relation to other substituents is critical. A comparison of β-fluoroamine matched-pair stereoisomers has revealed that the binding mode preference to a receptor can be deduced from the conformations favored by the electrostatic gauche effect. researchgate.net The presence of fluorine can also influence molecular conformation through hyperconjugation (σCH → σ*CF). researchgate.net

The following table illustrates how the stereochemical arrangement of substituents on the piperidine ring can influence biological activity, using monoamine transporter inhibitors as an example.

| Isomer | Selectivity |

|---|---|

| (-)-cis | Dopamine Transporter (DAT) / Norepinephrine Transporter (NET) |

| (+)-trans | Dopamine Transporter (DAT) / Norepinephrine Transporter (NET) |

| (-)-trans | Serotonin (B10506) Transporter (SERT) / Norepinephrine Transporter (NET) |

| (+)-cis | Serotonin Transporter (SERT) / Norepinephrine Transporter (NET) |

Development of Quantitative Structure-Activity Relationships (QSAR) Modelsnih.govnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) models are valuable computational tools for predicting the biological activity of compounds based on their chemical structure. For piperidine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are often employed. nih.govmdpi.com

The development of a QSAR model for this compound analogues would involve the following steps:

Data Set Preparation : A series of analogues with varying substituents on the piperidine ring and amine moiety would be synthesized and their biological activity (e.g., IC50 or Ki values) determined.

Molecular Modeling and Alignment : The 3D structures of the analogues would be generated and aligned based on a common scaffold.

Descriptor Calculation : CoMFA and CoMSIA fields (steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor) would be calculated for each molecule.

Model Generation and Validation : Statistical methods such as Partial Least Squares (PLS) regression are used to build a model that correlates the descriptors with biological activity. The model's predictive power is then validated using internal (cross-validation) and external test sets. nih.govnih.gov

While a specific QSAR model for this compound analogues is not publicly available, studies on other piperidine derivatives have shown that descriptors such as partial negative surface area and molecular shadow can be predictive of activity. nih.gov For dual neurokinin 1 receptor (NK1R) antagonists and serotonin transporter (SERT) inhibitors with a phenyl piperidine scaffold, QSAR models have been successfully developed to guide the design of new potent compounds. nih.gov

Correlation of Structural Features with In Vitro Biological Activity Profilesnih.govnih.govnih.gov

The correlation of specific structural features with in vitro biological activity is central to understanding the SAR of this compound analogues.

The introduction of fluorine is known to modulate pharmacologically relevant properties. For instance, in a series of N-alkyl-piperidine-2-carboxamides, fluorination led to derivatives with similar or higher lipophilicity than their non-fluorinated parents. nih.gov Furthermore, all fluorinated derivatives were found to be somewhat more readily oxidized in human liver microsomes, with the rate of degradation correlating with increasing lipophilicity. nih.gov

A key consideration in drug design is the potential for off-target effects, such as inhibition of the human ether-à-go-go-related gene (hERG) potassium channel, which can lead to cardiotoxicity. The basicity of the piperidine nitrogen is a crucial factor in hERG binding. scientificupdate.comnih.gov Structural modifications that reduce basicity, such as the introduction of a fluorine atom, can mitigate this risk.

The following table summarizes the general effects of structural modifications on the in vitro properties of fluorinated piperidine analogues.

| Structural Modification | Effect on In Vitro Property | Reference |

|---|---|---|

| Fluorine substitution on the piperidine ring | Can increase lipophilicity and metabolic degradation. | nih.gov |

| Axial fluorine orientation | Increases basicity (pKa) compared to equatorial orientation. | scientificupdate.com |

| Reduced basicity due to fluorine | Can decrease hERG channel binding and associated cardiotoxicity risk. | scientificupdate.comnih.gov |

| Methoxy and fluoro-substitution on phenyl rings (in 1,4-diphenethylpiperidines) | Can increase affinity for the vesicular monoamine transporter-2 (VMAT2). | nih.gov |

Influence of Fluorine on Basicity and its Implications for Molecular Interactionsscientificupdate.comnih.govnih.gov

The introduction of a fluorine atom significantly influences the basicity (pKa) of the piperidine nitrogen. This is a critical parameter as it affects the ionization state of the molecule at physiological pH, which in turn impacts its solubility, permeability, and binding to biological targets.

The electron-withdrawing nature of fluorine generally reduces the basicity of a nearby amine. However, the effect is highly dependent on the position and stereochemistry of the fluorine atom. In a study of kinesin spindle protein (KSP) inhibitors, introduction of a fluorine atom in the axial position of the piperidine ring resulted in increased basicity (pKa 7.6) compared to the equatorial isomer (pKa 6.6). scientificupdate.com This was attributed to the C-F bond being antiparallel to the N+-H bond in the protonated state, which is a stabilizing interaction. scientificupdate.com

This modulation of pKa has significant implications for molecular interactions. For example, reducing the basicity of the piperidine nitrogen can disrupt its interaction with the hERG potassium ion channel, thereby increasing cardiovascular safety. scientificupdate.com In a series of PDE9 inhibitors, the introduction of fluorine was found to influence both the basicity of a pyrrolidine (B122466) ring and the acidity of a lactam moiety, both of which were involved in P-glycoprotein (Pgp) recognition and efflux. nih.gov

The following table demonstrates the effect of fluorine substitution on the pKa of the piperidine nitrogen.

| Compound | Fluorine Position | pKa | Reference |

|---|---|---|---|

| Piperidine | N/A | ~11.2 | General Value |

| Axial-3-Fluoropiperidine derivative | Axial | 7.6 | scientificupdate.com |

| Equatorial-3-Fluoropiperidine derivative | Equatorial | 6.6 | scientificupdate.com |

Advanced Analytical Methodologies for Research Scale Characterization of 3s,4r 3 Fluoro 1 Methylpiperidin 4 Amine

Chiral Chromatography for Enantiomeric and Diastereomeric Excess Determination (e.g., HPLC, SFC, GC)

Ensuring the stereochemical purity of (3S,4R)-3-fluoro-1-methylpiperidin-4-amine is critical, as different stereoisomers can exhibit vastly different biological activities. Chiral chromatography is the cornerstone technique for separating and quantifying the four possible stereoisomers to determine enantiomeric excess (ee) and diastereomeric excess (de).

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a robust and widely adopted method for enantiomeric separation. For piperidine-based amines, polysaccharide-based chiral stationary phases (CSPs) are highly effective. nih.gov A common challenge with simple amines like this compound is the lack of a strong chromophore, which complicates UV detection. To overcome this, pre-column derivatization is often employed. nih.govresearchgate.net Reacting the primary amine with a chromophore-bearing agent, such as para-toluenesulfonyl chloride (PTSC), introduces a functional group that allows for sensitive UV detection at wavelengths around 228-260 nm. nih.govgoogle.com The separation is then typically achieved on a column like a Chiralpak AD-H using a polar organic mobile phase, such as ethanol (B145695) containing a small amount of an amine modifier like diethylamine (B46881) to improve peak shape. nih.gov The goal is to achieve a resolution of greater than 4.0 between the enantiomeric peaks. nih.govresearchgate.net

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful, high-throughput alternative to HPLC for chiral separations. nih.gov It offers advantages of faster analysis times and lower solvent consumption. Generic screening strategies in SFC have proven highly successful, with success rates often exceeding 95% for resolving chiral molecules. nih.gov A typical screening protocol involves testing a small set of polysaccharide-based CSPs with a primary and secondary alcohol modifier in supercritical CO2. This approach maximizes the chances of achieving a baseline separation quickly. The switching system can be fully automated for unattended operation, making it ideal for research environments. nih.gov

Gas Chromatography (GC): Chiral GC is another viable option, particularly for volatile derivatives. Direct analysis of the amine may be challenging, but conversion to a more volatile derivative, such as a trifluoroacetamide, can facilitate analysis. The separation is performed on a capillary column coated with a chiral stationary phase, most commonly a derivatized cyclodextrin (B1172386). researchgate.net These cyclodextrin macromolecules are added to common stationary phases, like cyanopropyl-dimethylpolysiloxane, to create a chiral environment capable of resolving enantiomers. researchgate.net

High-Resolution Mass Spectrometry for Metabolite Identification (in vitro only)

Understanding the metabolic fate of a research compound is crucial. In vitro metabolism studies using human liver microsomes (HLMs) coupled with liquid chromatography-high-resolution mass spectrometry (LC-HRMS) are standard practice. springermedizin.denih.gov HRMS provides highly accurate mass measurements (typically with errors <5 ppm), which allows for the confident determination of elemental compositions for both the parent compound and its metabolites. springermedizin.denih.gov

For this compound, several metabolic pathways can be predicted based on its structure. The N-methyl group is susceptible to N-demethylation, the piperidine (B6355638) ring can undergo hydroxylation at various positions, and the primary amine can be a substrate for deamination. Tandem mass spectrometry (MS/MS) experiments are then used to fragment the putative metabolite ions, providing structural information to pinpoint the site of modification. For instance, N-demethylation would result in a characteristic mass loss, while hydroxylation adds a specific mass to the parent molecule. springermedizin.denih.gov

Capillary Electrophoresis for Purity and Isomeric Separation

Capillary Electrophoresis (CE) is a high-efficiency separation technique that offers distinct advantages for the analysis of small, charged molecules like this compound. It requires minimal sample volume and can provide very high resolution, making it an excellent tool for purity assessment and the separation of closely related impurities. researchgate.net

For isomeric separation, CE becomes a powerful chiral analytical tool with the addition of a chiral selector to the background electrolyte (BGE). nih.gov Modified cyclodextrins (e.g., beta-cyclodextrin) are the most common chiral selectors used for this purpose. nih.gov The differential interaction of each stereoisomer with the chiral selector inside the capillary leads to different electrophoretic mobilities, enabling their separation. This method can resolve all four stereoisomers in a single run, providing a comprehensive assessment of stereochemical purity. The ease of method development, low cost, and speed make CE an attractive technique in research settings. nih.gov

Development of Robust Spectrophotometric or Spectrofluorometric Assays for Quantification in Research Media

Quantifying the concentration of this compound in aqueous research media (e.g., buffers, cell culture supernatants) requires a sensitive and reliable assay. Given its lack of a native chromophore or fluorophore, direct measurement is not feasible. Therefore, assay development hinges on a derivatization reaction that targets the compound's primary amine to produce a colored or fluorescent product.

Spectrophotometric Assay: A classic method for quantifying primary amines is the ninhydrin (B49086) reaction. analis.com.my When heated with ninhydrin in a buffered solution (typically pH 5-10), primary amines produce a deep purple-colored product known as Ruhemann's purple, which has a maximum absorbance around 560-590 nm. nih.govorientjchem.org The assay would involve optimizing conditions such as pH, ninhydrin concentration, reaction time, and temperature to ensure a complete and reproducible reaction before measuring the absorbance. orientjchem.orgrsc.org

Spectrofluorometric Assay: For higher sensitivity, a fluorometric assay can be developed. o-Phthalaldehyde (OPA) is a widely used derivatization agent that reacts with primary amines in the presence of a thiol (like 2-mercaptoethanol) to form a highly fluorescent isoindole product. nih.govresearchgate.net The reaction is rapid, often occurring within minutes at room temperature in an alkaline buffer. interchim.fr The resulting product can be excited at ~340 nm with strong emission at ~455 nm. This method can detect primary amines in the picomole range, offering a significant sensitivity advantage over spectrophotometric methods. nih.gov Another agent, fluorescamine, reacts similarly to yield a fluorescent product, though OPA is often preferred due to its solubility and stability in aqueous buffers. nih.gov

Table of Mentioned Compounds

Role of 3s,4r 3 Fluoro 1 Methylpiperidin 4 Amine As a Building Block in Complex Molecule Synthesis

Utilization in the Synthesis of Biologically Active Natural Product Analogues

While (3S,4R)-3-fluoro-1-methylpiperidin-4-amine is a key component in the synthesis of various synthetic biologically active molecules, specific examples of its direct incorporation into analogues of naturally occurring products are not extensively documented in publicly available literature. The synthesis of natural product analogues often involves modifying a known natural scaffold to improve its properties. Although fluorinated building blocks are used for this purpose, the direct application of this specific piperidine (B6355638) derivative in creating analogues of, for example, alkaloids or polyketides, has not been a primary focus of reported research. Research has, however, focused on creating analogues of existing synthetic drug molecules to enhance their efficacy and safety profiles. scientificupdate.comacs.org

Application in Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis and screening of large libraries of related compounds. dtic.mil Scaffolds like piperidine are highly valuable in the construction of these libraries due to their conformational properties and ability to be variously substituted. acs.org The introduction of fluorine can further expand the chemical space and improve the drug-like properties of the library members. nih.gov

However, a review of the scientific literature does not provide specific examples of this compound being used as a core building block in the generation of a combinatorial library. While the properties of fluorinated piperidines make them ideal candidates for such libraries, published examples tend to focus on simpler or different scaffolds. The synthesis of stereochemically pure and complex building blocks like this compound can be a limiting factor for its inclusion in high-throughput combinatorial synthesis platforms, which often favor more readily accessible starting materials.

Asymmetric Synthesis of Chiral Pharmaceuticals and Agrochemicals (as synthetic intermediates)

The most significant application of this compound as a synthetic intermediate is in the asymmetric synthesis of chiral pharmaceuticals. The defined stereochemistry of this building block is crucial for interacting with chiral biological targets like enzymes and receptors. The piperidine ring is a ubiquitous feature in many approved drugs, and the strategic placement of a fluorine atom can modulate the pKa of the piperidine nitrogen, influencing binding affinity and pharmacokinetic properties. scientificupdate.com

A prominent example is its use in the synthesis of a Calcitonin Gene-Related Peptide (CGRP) receptor antagonist, a class of drugs developed for the treatment of migraines. The syn-1,2-amino-fluoro-piperidine structure is a key pharmacophore for these antagonists. Research by Merck describes a practical and efficient enantioselective synthesis of a CGRP receptor antagonist where this compound serves as a crucial chiral intermediate.

Two primary asymmetric routes have been developed to produce this key intermediate on a large scale:

Asymmetric Hydrogenation : This approach involves the hydrogenation of a specifically designed fluoro-enamide substrate derived from 3-fluoro-4-aminopyridine. A high-throughput screening of various metal catalysts and chiral phosphine (B1218219) ligands identified a Ruthenium-based catalyst as optimal for achieving high yield and enantioselectivity. To overcome issues with byproducts, additives like titanium(IV) isopropoxide were used to sequester fluoride (B91410) ions that could interfere with the reaction. scientificupdate.com

Enzymatic Dynamic Asymmetric Transamination : A more "green" and cost-effective method utilizes a transaminase enzyme. This biocatalytic approach starts with a 2-fluoroketone precursor. A specific transaminase enzyme from a commercial library, along with a cofactor, converts the ketone to the desired syn-amine with high diastereoselectivity and enantiomeric excess. The process operates under mild conditions and was optimized for large-scale production, yielding the desired product in good yield. scientificupdate.com

| Parameter | Asymmetric Hydrogenation | Enzymatic Transamination |

| Starting Material | Fluoro-enamide from 3-fluoro-4-aminopyridine | N-Boc-3-fluoro-piperidin-4-one |

| Catalyst | 1 mol% Ru-catalyst | 1 mol% Transaminase (ATA-3) |

| Key Conditions | H₂, Ti(OiPr)₄ additive | pH 10.5, 45°C, Isopropylamine (B41738) |

| Yield | 97% (after purification) | 66% |

| Enantiomeric Excess (ee) | >99.8% (after SFC purification) | 96% |

| Diastereomeric Ratio (dr) | Not specified | 15:1 (syn:anti) |

| Table 1: Comparison of synthetic routes to a key CGRP antagonist intermediate. scientificupdate.com |

The development of these synthetic routes highlights the industrial importance of this compound as a high-value intermediate for producing complex, chiral active pharmaceutical ingredients.

Development of Novel Reaction Methodologies Utilizing the Fluorinated Piperidine Scaffold

The pursuit of efficient and stereoselective methods to synthesize fluorinated piperidines like this compound has led to the development of novel reaction methodologies. These methods are designed to overcome the challenges associated with introducing fluorine into a specific position and controlling the stereochemistry of adjacent functional groups.

One innovative strategy is the one-pot rhodium-catalyzed dearomatization-hydrogenation (DAH) of fluoropyridine precursors. This method allows for the creation of all-cis-(multi)fluorinated piperidines with high diastereoselectivity. The process begins with the dearomatization of a substituted fluoropyridine using a rhodium catalyst, followed by hydrogenation of the resulting intermediates in the same pot. This approach provides access to a range of functionalized fluorinated piperidines from readily available starting materials and has been demonstrated to produce a protected derivative of 3-fluoro-4-aminopiperidine. nih.gov

Another key development is the use of biocatalysis , specifically dynamic kinetic asymmetric transamination , as mentioned previously. This methodology is powerful because it can convert a racemic or prochiral ketone into a single stereoisomer of the desired amine with high selectivity. The "dynamic" aspect refers to the in-situ racemization of the starting ketone, which allows for a theoretical yield of 100% of the desired enantiomer, a significant advantage over classical kinetic resolutions. The successful application of this method to produce the syn-3-fluoro-4-aminopiperidine core demonstrates the potential of biocatalysis to create complex chiral amines under environmentally benign conditions. scientificupdate.com

| Methodology | Precursor Type | Key Features | Product Stereochemistry |

| Dearomatization-Hydrogenation (DAH) | Substituted Fluoropyridines | One-pot, Rhodium-catalyzed, High diastereoselectivity | All-cis products |

| Dynamic Kinetic Asymmetric Transamination | α-Fluoroketones | Biocatalytic (Transaminase), Mild conditions, High enantioselectivity | syn-Amino alcohol |

| Table 2: Novel synthetic methodologies for accessing fluorinated piperidine scaffolds. nih.govscientificupdate.com |

These advanced synthetic strategies not only provide access to this compound and related structures but also contribute to the broader field of organic synthesis by offering new tools for the stereocontrolled synthesis of complex molecules.

Future Directions and Emerging Research Avenues for 3s,4r 3 Fluoro 1 Methylpiperidin 4 Amine

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The synthesis of fluorinated piperidines, particularly those with specific stereochemistry, remains a significant challenge. nih.gov Future research will likely focus on developing more efficient, sustainable, and scalable synthetic routes to (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine and its derivatives.

Recent advancements have moved beyond traditional, often harsh, fluorination methods. nih.gov Key areas of future synthetic exploration include:

Catalytic Hydrogenation: Building upon recent successes in the palladium-catalyzed hydrogenation of fluoropyridines, new catalyst systems could offer even greater selectivity and efficiency. nih.govacs.org Methods that operate under milder conditions, tolerate a wider range of functional groups, and are robust against air and moisture are highly desirable for sustainable manufacturing. acs.org A significant breakthrough has been the development of a dearomatization-hydrogenation (DAH) process using rhodium catalysts, which provides access to all-cis-(multi)fluorinated piperidines with high diastereoselectivity. researchgate.neteurekalert.orgnih.gov

Chemoenzymatic Synthesis: The use of enzymes in synthesis offers unparalleled stereoselectivity under mild, environmentally friendly conditions. nih.gov Future pathways could involve the use of transaminases, aldolases, or dehydrogenases to install the chiral centers with high enantiomeric excess. nih.govnih.govnih.gov For instance, dynamic kinetic transaminase approaches have shown success in producing related syn-fluoroamines with high diastereomeric and enantiomeric ratios. Chemoenzymatic platforms that combine organo-enzymatic and bienzymatic cascades are emerging for the synthesis of other chiral fluorinated amines and could be adapted for this target. acs.orgchimia.chchimia.ch

Flow Chemistry: Continuous flow reactors offer improved safety, efficiency, and scalability for chemical production. Applying flow chemistry to the fluorination and subsequent modification steps could reduce reaction times and minimize waste, contributing to a greener synthesis process.

Late-Stage C-H Functionalization: A major goal in modern synthesis is the ability to directly modify existing molecular skeletons. Developing methods for the late-stage C-H functionalization of the piperidine (B6355638) ring would allow for the rapid diversification of the this compound core, enabling the creation of libraries of new compounds for screening. mdpi.comnih.govresearchgate.netnih.govresearchgate.netnih.gov

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Potential Challenges | Key References |

|---|---|---|---|

| Catalytic Hydrogenation (e.g., Pd or Rh catalyst) | High diastereoselectivity, robust, scalable, uses readily available fluoropyridine precursors. acs.orgresearchgate.net | Requires high pressure for some methods, potential for hydrodefluorination side-products. acs.orgresearchgate.net | acs.orgresearchgate.neteurekalert.orgnih.gov |

| Chemoenzymatic Synthesis | High stereoselectivity, mild reaction conditions, environmentally friendly ("green chemistry"). acs.orgchimia.ch | Enzyme stability and availability, substrate scope limitations. nih.gov | nih.govnih.govnih.govacs.orgchimia.chchimia.ch |

| Continuous Flow Synthesis | Enhanced safety, scalability, and efficiency; reduced reaction times and waste. | Requires specialized equipment, optimization of flow parameters can be complex. | |

| Late-Stage C-H Functionalization | Rapid diversification of the core structure, avoids de novo synthesis for each new derivative. mdpi.comnih.gov | Achieving high regioselectivity and stereoselectivity on a complex molecule. nih.govresearchgate.net | mdpi.comresearchgate.netresearchgate.netnih.gov |

Application in Chemical Probe Development for Uncharacterized Biological Targets

Chemical probes are essential tools for elucidating biological pathways and validating new drug targets. The unique properties of this compound make it an attractive scaffold for developing such probes. The fluorine atom, in particular, offers several advantages. nih.gov

Future research in this area could focus on:

Positron Emission Tomography (PET) Imaging Probes: The fluorine-18 (B77423) isotope ([¹⁸F]) is a widely used positron emitter for PET imaging due to its favorable decay properties. nih.govfrontiersin.orgresearchgate.net Derivatizing this compound to incorporate [¹⁸F] could lead to novel PET tracers. These probes could be designed to bind to specific receptors, enzymes, or transporters in the central nervous system or other tissues, allowing for non-invasive imaging and study of disease states. The development of fluorinated PET tracers for targets like the sigma-1 receptor and fibroblast activation protein (FAP) demonstrates the feasibility of this approach. nih.govnih.gov

¹⁹F NMR Probes: The fluorine-19 nucleus is an excellent handle for Nuclear Magnetic Resonance (NMR) spectroscopy, as it has a high sensitivity and no background signal in biological systems. nih.gov Incorporating this compound into larger molecules could allow researchers to use ¹⁹F NMR to study protein-ligand interactions, conformational changes, and the local microenvironment within a biological system without the need for isotopic labeling of the protein itself. nih.gov

Photoaffinity Labeling: Attaching a photoreactive group to the this compound scaffold could create a photoaffinity probe. Such a tool would allow for the identification of previously unknown binding partners (off-targets) of a drug candidate by forming a covalent bond upon photoactivation, enabling target isolation and identification.

Advanced Computational Modeling of Its Interactions with Diverse Biological Macromolecules

Computational chemistry provides powerful insights into molecular interactions that are often difficult to obtain through experimental methods alone. Future research will undoubtedly leverage advanced computational modeling to predict and rationalize the behavior of this compound. researchgate.net

Key areas for computational investigation include:

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound and its target macromolecule (e.g., a protein or nucleic acid) over time. nih.govbas.bg These simulations can reveal how the fluorine atom and the specific stereochemistry influence the compound's binding mode, its conformational preferences within a binding pocket, and the role of solvent molecules in the interaction. researchgate.net

Quantum Mechanics/Molecular Mechanics (QM/MM): For a highly detailed view of the electronic interactions, QM/MM methods can be employed. This approach would treat the ligand and the immediate active site with high-level quantum mechanics to accurately model interactions like hydrogen bonds and the effects of the electronegative fluorine atom, while the rest of the protein is modeled with more computationally efficient molecular mechanics.

Free Energy Calculations: Methods like free energy perturbation (FEP) or thermodynamic integration (TI) can be used to computationally predict the binding affinity of the compound and its derivatives to a target protein. This allows for the in-silico screening of potential modifications to optimize binding potency before undertaking synthetic efforts.

Chemoinformatic Analysis: Computational tools can predict key physicochemical properties, such as pKa. nih.gov For this compound, predicting how the fluorine atom modulates the basicity of the amine groups is crucial, as this property significantly impacts receptor binding and pharmacokinetic properties. nih.gov

Integration into Advanced Materials Science Research (e.g., supramolecular chemistry)

The influence of fluorine on molecular interactions extends beyond biology into the realm of materials science. numberanalytics.comresearchgate.netnih.gov The defined three-dimensional structure of this compound makes it an intriguing building block for the rational design of advanced materials.

Emerging research avenues include:

Supramolecular Assemblies: Fluorine can participate in noncovalent interactions, such as fluorous interactions and halogen bonds, which can be exploited to direct the self-assembly of molecules into highly ordered structures. numberanalytics.com The specific stereochemistry of this compound could be used to program the formation of complex, chiral supramolecular architectures like helices or sheets.

Fluorinated Polymers and Gels: Incorporating this fluorinated piperidine into polymer backbones or as side chains could lead to new materials with unique properties. acs.org Fluorinated polymers often exhibit high thermal stability, chemical resistance, and specific optical or electrical properties, making them suitable for applications in electronics, coatings, or as proton exchange membranes in fuel cells. numberanalytics.comacs.org

Crystal Engineering: The fluorine atom can significantly influence the crystal packing of small molecules. By systematically studying how this compound and its derivatives crystallize, researchers can derive new principles for crystal engineering, aiming to create materials with desired properties, such as specific solid-state fluorescence or nonlinear optical activity.

Methodological Innovations for Characterization and Derivatization

As new derivatives of this compound are synthesized, advanced analytical techniques will be required for their thorough characterization. Likewise, innovative derivatization methods will be key to unlocking their full potential.

Future directions in this area include:

Advanced NMR Spectroscopy: While standard NMR is routine, more advanced techniques will be crucial. For example, detailed Nuclear Overhauser Effect (NOE) studies, possibly at variable temperatures, will be essential to unambiguously confirm the cis stereochemistry and the preferred conformational state (i.e., whether the fluorine is axial or equatorial) of new derivatives in solution. nih.gov

Mass Spectrometry (MS) Techniques: The development of novel ionization techniques and buffers compatible with electrospray ionization mass spectrometry (ESI-MS) will aid in the analysis of fluorinated amines and their noncovalent complexes. acs.orgnih.govacs.org High-resolution mass spectrometry will remain critical for confirming the elemental composition of newly synthesized compounds. nih.gov

Chemoselective Derivatization: A significant challenge and opportunity lies in the selective functionalization of the two different amine groups (the tertiary ring amine and the primary 4-amino group) and the C-F bond. Developing orthogonal protection and activation strategies will allow for precise, stepwise modification of the scaffold. For instance, a Pd-catalyzed annulation approach has been shown to produce functionalized 3-fluoropiperidines that can be chemoselectively derivatized. nih.gov This enables the creation of complex molecules where each part of the original scaffold is strategically modified. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.